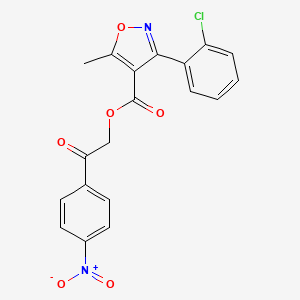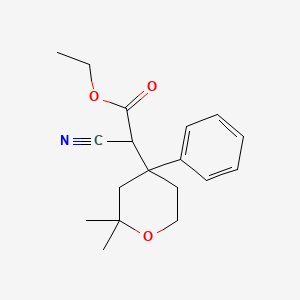![molecular formula C16H24N2O4S B5216825 N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B5216825.png)
N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor that has been extensively studied in the field of cancer research. HDACs are enzymes that play a critical role in the regulation of gene expression and cellular processes, and their dysregulation has been implicated in the development and progression of cancer. MS-275 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide works by inhibiting the activity of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins that play a role in gene expression and cellular processes. This results in changes in gene expression and cellular signaling pathways that can lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has been shown to have other biochemical and physiological effects. It has been shown to induce differentiation of stem cells, enhance the immune response, and reduce inflammation. These effects have potential implications for the treatment of other diseases beyond cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide is its potency and specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in cellular processes and disease. However, its potency can also be a limitation, as high concentrations of N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide can have off-target effects and lead to toxicity in cells. Additionally, the high cost of N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide can be a limiting factor for some research studies.
Zukünftige Richtungen
There are many potential future directions for research on N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce toxicity. Another area of interest is the identification of biomarkers that can predict response to N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide and guide patient selection for clinical trials. Finally, there is ongoing research into the use of N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide in combination with other therapies, including immunotherapies and targeted therapies, to improve outcomes for cancer patients.
Synthesemethoden
N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with 4-methylpiperidine, followed by reduction of the nitro group and subsequent coupling with propanoic acid. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure and stable form of N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide for use in research studies.
Wissenschaftliche Forschungsanwendungen
N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and sensitize cancer cells to other chemotherapy agents. N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has also been investigated for its potential use in combination with other HDAC inhibitors, as well as with other targeted therapies.
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-16(19)17-14-11-13(5-6-15(14)22-3)23(20,21)18-9-7-12(2)8-10-18/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHIFKYLASYEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)
![2-[benzyl(2,6-difluorobenzyl)amino]ethanol](/img/structure/B5216778.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5216788.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B5216791.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B5216795.png)
![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)


![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B5216827.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216838.png)
![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)